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Compound of Interest

Compound Name: Nonylamine

Cat. No.: B085610 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the theoretical and computational properties of

nonylamine, benchmarked against experimental data and in the context of other relevant

primary amines. The information presented is intended to support research and development

activities where the physicochemical properties of long-chain alkylamines are of interest.

Physicochemical Properties of Nonylamine
Nonylamine, also known as 1-aminononane, is a primary alkylamine with a nine-carbon chain.

Its properties are largely dictated by the long, nonpolar alkyl chain and the polar amino group.

The following table summarizes key experimental and computed physicochemical properties of

n-nonylamine.
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Property Experimental Value Computed Value Source(s)

Molecular Formula C9H21N - [1][2][3]

Molecular Weight 143.27 g/mol 143.27 g/mol [1][2][3]

Boiling Point 201-202 °C - [4][5]

Melting Point -1 °C - [3][4]

Density 0.782 g/mL at 25 °C - [4]

Refractive Index n20/D 1.433 - [4]

Water Solubility Slightly soluble - [3][5]

logP (Octanol/Water) 3.60 3.7 [2][4]

pKa 10.64 at 25 °C - [3]

Vapor Pressure
0.27 - 0.314 mmHg at

25 °C
- [2][3]

Flash Point 62.8 °C - [3]

Polar Surface Area - 26.02 Å² [3]

Rotatable Bond Count - 7 [3]

Hydrogen Bond Donor

Count
- 1 [3]

Hydrogen Bond

Acceptor Count
- 1 [3]

Comparative Analysis with Other Primary Amines
To provide context for the properties of nonylamine, this section compares it with two other

primary amines: heptylamine (a shorter-chain alkylamine) and 2-aminoheptane (a structural

isomer of heptylamine).
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Property Nonylamine (C9) Heptylamine (C7)
2-Aminoheptane
(C7)

Boiling Point 201-202 °C 155-156 °C 142-144 °C

Melting Point -1 °C -23 °C -70 °C

Density 0.782 g/mL 0.776 g/mL 0.763 g/mL

logP 3.60 2.73 2.67

As expected, the boiling point, melting point, and logP of nonylamine are higher than those of

the shorter-chain heptylamine, reflecting the increased van der Waals forces and

hydrophobicity with a longer alkyl chain. The branched isomer, 2-aminoheptane, exhibits a

lower boiling point than its linear counterpart, a common trend for branched alkanes due to

reduced surface area.

Theoretical and Computational Methodologies
While specific, in-depth theoretical studies exclusively on nonylamine are not abundant in the

readily available literature, the properties of amines are routinely studied using a variety of

computational chemistry methods. These approaches are crucial for predicting molecular

structure, properties, and reactivity, especially for novel or uncharacterized compounds.

Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are

powerful tools for investigating the electronic structure and properties of molecules like

nonylamine. These methods can be used to predict:

Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Spectroscopic Properties: Simulating IR, Raman, and NMR spectra, which can be compared

with experimental data for structure validation. The NIST WebBook provides gas-phase IR

and mass spectra for 5-nonylamine.[1][6]

Thermodynamic Properties: Calculating enthalpy of formation, Gibbs free energy, and heat

capacity.[7]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b085610?utm_src=pdf-body
https://www.benchchem.com/product/b085610?utm_src=pdf-body
https://www.benchchem.com/product/b085610?utm_src=pdf-body
https://www.benchchem.com/product/b085610?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C2198450&Mask=80
https://webbook.nist.gov/cgi/cbook.cgi?ID=C2198450&Mask=200
https://www.chemeo.com/cid/36-497-1/1-Nonanamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Mechanisms: Investigating the pathways and transition states of chemical reactions

involving the amine group.

A general workflow for the quantum chemical calculation of molecular properties is illustrated

below.
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Output

Molecular Structure
(e.g., SMILES, InChI)

DFT Calculation
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Electronic Properties
(HOMO, LUMO, Mulliken Charges)

Thermodynamic Properties
(Enthalpy, Gibbs Free Energy)

Spectroscopic Properties
(IR, NMR)

Click to download full resolution via product page

Caption: A generalized workflow for predicting molecular properties using quantum chemical

calculations.
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Molecular Dynamics and Force-Field Based Simulations
For larger systems or for studying the dynamic behavior of nonylamine (e.g., in a solvent or as

part of a larger molecular assembly), molecular dynamics (MD) simulations using classical

force fields are employed. A recent study on a large set of aqueous alkanolamine solvents for

CO2 capture utilized force-field-based computational methods to predict thermodynamic

properties like pKa and reaction enthalpies.[8][9] This approach, while not directly applied to

nonylamine in the cited study, outlines a methodology that could be adapted for its

investigation.

The general steps involved in such a study are:

Force Field Parameterization: Selecting or developing a force field that accurately describes

the inter- and intramolecular interactions of the amine.

System Setup: Creating a simulation box containing the amine and any other relevant

molecules (e.g., water, ions).

Simulation: Running the MD simulation to generate a trajectory of atomic positions and

velocities over time.

Analysis: Calculating thermodynamic and structural properties from the simulation trajectory.

The following diagram illustrates a typical workflow for a force-field based computational study.
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Caption: A simplified workflow for a molecular dynamics study of an amine in solution.

Experimental Protocols
The experimental data presented in this guide are compiled from various chemical databases

and literature sources. The methodologies for determining these properties are standard

laboratory procedures.
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Boiling and Melting Points: Determined by standard techniques such as distillation for boiling

point and differential scanning calorimetry (DSC) or a melting point apparatus for the melting

point.

Density: Measured using a pycnometer or a digital density meter.

Spectroscopic Data:

Infrared (IR) Spectroscopy: Gas-phase IR spectra, such as those available in the NIST

Chemistry WebBook[1], are typically obtained using a Fourier-transform infrared (FTIR)

spectrometer coupled with a gas cell.

Mass Spectrometry (MS): Electron ionization (EI) mass spectra, also available from

NIST[6], are acquired using a mass spectrometer where the sample is ionized by a beam

of electrons.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR data for nonylamine can

be found in databases like SpectraBase.[10] These spectra are typically recorded on a

high-field NMR spectrometer in a suitable deuterated solvent.

Conclusion
This guide provides a consolidated overview of the known experimental and computed

properties of nonylamine, alongside a comparative look at related primary amines. While

dedicated theoretical studies on nonylamine are not extensively published, the established

computational methodologies for other amines provide a clear roadmap for researchers wishing

to conduct in-silico investigations. The provided data and workflows can serve as a valuable

resource for scientists and professionals in drug development and chemical research,

facilitating a deeper understanding and prediction of the behavior of long-chain alkylamines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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